Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate

Description

Systematic IUPAC Nomenclature and Structural Representation

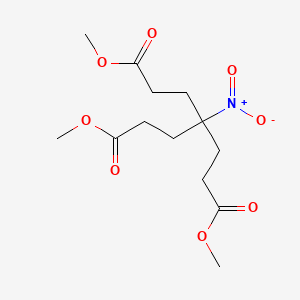

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate is a polyfunctional organic compound characterized by a central quaternary carbon atom bearing three distinct substituents: a nitro group, a 3-methoxy-3-oxopropyl chain, and two methyl ester-terminated alkyl chains. The systematic IUPAC name derives from its heptanedioic acid backbone, which undergoes esterification at both terminal carboxylic acid groups and substitution at the fourth carbon. The full name reflects the following structural features:

- Heptanedioate : The parent structure, a seven-carbon dicarboxylic acid esterified with methyl groups.

- 4-(3-Methoxy-3-oxopropyl) : A propyl chain substituted with a methoxycarbonyl group (CH₃O-CO-) at the third position.

- 4-Nitro : A nitro group (-NO₂) attached to the central carbon.

The structural formula is represented as:

$$ \text{CH}3\text{O-CO-(CH}2\text{)}3\text{C(NO}2\text{)(CH}2\text{COOCH}3\text{)CH}2\text{COOCH}3 $$

The SMILES notation is COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)N+[O-] , and the InChIKey is FORHCCKVQQRGBQ-UHFFFAOYSA-N .

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by its CAS Registry Number: 83935-54-0 . Alternative identifiers include:

- IUPAC Name : Dimethyl 4-nitro-4-[2-(methoxycarbonyl)ethyl]heptanedioate.

- Synonym : Heptanedioic acid, 4-(3-methoxy-3-oxopropyl)-4-nitro-, dimethyl ester.

- MDL Number : MFCD07357282.

Table 1 summarizes key identifiers:

| Property | Value |

|---|---|

| CAS Number | 83935-54-0 |

| IUPAC Name | This compound |

| SMILES | COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)N+[O-] |

| InChIKey | FORHCCKVQQRGBQ-UHFFFAOYSA-N |

Molecular Formula and Weight Analysis

The molecular formula is C₁₃H₂₁NO₈ , confirmed by multiple sources. The molecular weight is 319.31 g/mol , with an exact mass of 319.12700 Da . The composition breaks down as:

- Carbon (C) : 48.90%

- Hydrogen (H) : 6.63%

- Nitrogen (N) : 4.39%

- Oxygen (O) : 40.08%

The compound’s polar surface area (PSA) is 124.72 Ų, indicating moderate polarity due to the nitro and ester groups. Its logP value of 1.3847 suggests limited hydrophobicity.

Stereochemical Considerations and Isomerism

The central carbon (C4) is a quaternary center bonded to:

- A nitro group (-NO₂).

- A 3-methoxy-3-oxopropyl chain (-CH₂CH₂COOCH₃).

- Two methyl ester-terminated alkyl chains (-CH₂COOCH₃).

Despite the potential for stereoisomerism, no chiral centers are present in the structure, as all four substituents on C4 are non-identical but lack tetrahedral geometry due to the planar nitro group. Consequently, the compound does not exhibit enantiomerism. However, conformational isomerism may arise from rotation around single bonds in the alkyl chains, though these conformers are not isolable at standard conditions.

No geometric (cis/trans) isomerism is possible due to the absence of double bonds or restricted rotation sites. The nitro group’s planar geometry further precludes stereoelectronic effects that might induce isomerization.

Propriétés

IUPAC Name |

dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO8/c1-20-10(15)4-7-13(14(18)19,8-5-11(16)21-2)9-6-12(17)22-3/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORHCCKVQQRGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(CCC(=O)OC)(CCC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40446221 | |

| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83935-54-0 | |

| Record name | Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40446221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate typically involves multi-step organic reactions. One common method involves the esterification of heptanedioic acid derivatives with methoxy-substituted alcohols under acidic conditions. The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, where heptanedioic acid derivatives are reacted with methoxy-substituted alcohols in the presence of acid catalysts. The nitration step is carefully controlled to ensure the selective introduction of the nitro group without over-nitration .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions to substitute the ester groups

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amine derivatives.

Substitution: Formation of various ester derivatives depending on the nucleophile used

Applications De Recherche Scientifique

Industrial Production Methods

In industrial settings, large-scale esterification processes are employed, where heptanedioic acid derivatives react with methoxy-substituted alcohols in the presence of acid catalysts. The nitration step is carefully controlled to ensure selective introduction of the nitro group without over-nitration.

Scientific Research Applications

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate has several notable applications:

1. Chemistry:

- Serves as a building block for synthesizing more complex molecules.

- Useful in the development of new synthetic methodologies.

2. Biology:

- Investigated for potential biological activities, including antimicrobial and anticancer properties.

- Studies indicate that it may exhibit antiproliferative effects against various cancer cell lines by inducing apoptosis through oxidative stress mechanisms.

3. Medicine:

- Explored for its potential use in drug development due to its unique functional groups.

- The nitro group can participate in redox reactions, while ester groups can hydrolyze to release active intermediates that affect cellular pathways.

4. Industry:

- Utilized in producing specialty chemicals and materials.

- Its unique structure allows for modifications that can lead to new applications in various industrial processes.

Case Studies

1. Antiproliferative Effects Study:

- A study on related nitro compounds showed significant antiproliferative effects against human cancer cell lines at micromolar concentrations. The mechanism was attributed to DNA damage and increased apoptosis rates.

2. Synthesis and Characterization Research:

- Research focusing on similar compounds highlighted the importance of structural modifications in enhancing biological activity. The introduction of methoxy and nitro groups was found to increase efficacy against certain cancer types.

Mécanisme D'action

The mechanism of action of Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis to release active intermediates. These interactions can affect cellular pathways and enzyme activities, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Limitations and Gaps in Evidence

- Limited direct studies on the target compound’s synthesis or applications were found in the provided evidence. Comparisons rely on structural analogs (e.g., ) and metabolic pathways ().

Activité Biologique

Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate (CAS No. 83935-54-0) is a synthetic compound with potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₁N₀₈ |

| Molecular Weight | 319.308 g/mol |

| LogP | 1.3847 |

| Polar Surface Area (PSA) | 124.72 Ų |

These properties suggest that the compound may exhibit moderate lipophilicity, which can influence its absorption and distribution in biological systems.

Antiproliferative Effects

Research indicates that compounds similar to this compound may exhibit antiproliferative activity against various cancer cell lines. For instance, studies on related nitro compounds have shown their ability to inhibit cell growth by inducing apoptosis in cancer cells. This mechanism is often associated with the generation of reactive oxygen species (ROS) and subsequent oxidative stress, which can lead to cellular damage and death.

The proposed mechanism of action for compounds in this class involves:

- DNA Interaction : Similar compounds have been shown to interact with DNA, leading to modifications that can inhibit replication and transcription processes.

- Oxidative Stress Induction : The generation of ROS can result in damage to cellular components, including lipids, proteins, and nucleic acids.

- Apoptosis Activation : The accumulation of oxidative stress markers often triggers apoptotic pathways, leading to programmed cell death.

Case Studies

- Study on Related Nitro Compounds : A study investigated the biological effects of nitro derivatives on human cancer cell lines, reporting significant antiproliferative effects at micromolar concentrations. The mechanism was attributed to DNA damage and increased apoptosis rates ( ).

- Synthesis and Characterization : Research focusing on the synthesis of similar compounds highlighted the importance of structural modifications in enhancing biological activity. The introduction of methoxy and nitro groups was found to increase the compound's efficacy against certain cancer types ( ).

Q & A

Q. What spectroscopic techniques are recommended for characterizing Dimethyl 4-(3-methoxy-3-oxopropyl)-4-nitroheptanedioate, and how can researchers address common spectral interpretation challenges?

- Methodological Answer : Utilize NMR spectroscopy (¹H, ¹³C, and DEPT-135) to resolve the compound’s backbone structure, focusing on the nitro and ester functional groups. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and nitro (NO₂) stretching vibrations. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) aids in determining molecular weight and fragmentation patterns. For spectral ambiguities, compare data with structurally analogous nitro esters (e.g., methyl 4-fluoro-3-nitrobenzoate derivatives) and use computational tools like density functional theory (DFT) to model vibrational frequencies .

Q. What synthetic routes are commonly employed for preparing this compound, and what are the critical reaction parameters to control?

- Methodological Answer : Common routes include Michael addition of nitroalkanes to α,β-unsaturated esters or nitroalkylation of diesters. Critical parameters:

- Temperature control (25–60°C) to prevent nitro group decomposition.

- Solvent selection (e.g., THF or DMF) to stabilize intermediates.

- Stoichiometric balance of nitro precursors and ester moieties to avoid side reactions.

Monitor progress via TLC and intermediate isolation using column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow P201 (obtain special instructions before use) and P202 (do not handle until safety protocols are understood) per GHS guidelines. Use fume hoods, nitrile gloves, and explosion-proof equipment due to the nitro group’s instability. Store in amber glass under inert gas (N₂ or Ar) at ≤4°C. For spills, neutralize with wet sand or vermiculite and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions of this compound to maximize yield and purity?

- Methodological Answer : Implement a 2³ factorial design with factors: temperature (X₁: 30–50°C), solvent polarity (X₂: DMF vs. THF), and catalyst loading (X₃: 5–15 mol%). Use response surface methodology (RSM) to model interactions. Analyze via ANOVA to identify significant factors. For example, higher solvent polarity (DMF) may enhance nitro group solubility but require lower temperatures to avoid side reactions. Validate optimal conditions with triplicate runs .

Q. In computational studies, what methodologies effectively predict the reactivity and stability of this compound under varying environmental conditions?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrostatic potential surfaces, identifying electrophilic sites (e.g., nitro group). Use COMSOL Multiphysics coupled with AI-driven kinetic Monte Carlo simulations to model degradation pathways under thermal or photolytic stress. Validate predictions with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC-UV analysis .

Q. How can researchers resolve contradictions in experimental data related to the nitro group’s electronic effects in this compound?

- Methodological Answer : Apply Hammett substituent constants (σₚ) to correlate nitro group electronic effects with reaction outcomes (e.g., ester hydrolysis rates). Use in situ FTIR to monitor intermediate formation during reactions. If spectral data conflicts (e.g., unexpected NO₂ bending modes), re-examine sample purity via HPLC-MS and cross-reference with X-ray crystallography (if crystals are obtainable). Theoretical frameworks like frontier molecular orbital (FMO) theory can rationalize electronic discrepancies .

Q. What advanced separation technologies are suitable for purifying this compound from complex reaction mixtures?

- Methodological Answer : Employ high-performance countercurrent chromatography (HPCCC) with a two-phase solvent system (hexane/ethyl acetate/methanol/water) for high-resolution separation. Alternatively, use membrane-assisted crystallization to isolate the compound while minimizing thermal degradation. Characterize purity via differential scanning calorimetry (DSC) to confirm melting point consistency .

Methodological Framework Integration

Q. How can theoretical frameworks guide the investigation of this compound’s pharmacological potential?

- Methodological Answer : Link studies to QSAR (Quantitative Structure-Activity Relationship) models to predict bioactivity. For example, nitro groups often enhance antimicrobial activity; test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution assays. Align experimental IC₅₀ values with computational predictions (e.g., molecular docking against bacterial enzyme targets like dihydrofolate reductase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.